2-(1,1-dioxothietan-3-yl)ethanamine

Catalog No.
S897871
CAS No.
1352242-98-8
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,1-dioxothietan-3-yl)ethanamine

CAS Number

1352242-98-8

Product Name

2-(1,1-dioxothietan-3-yl)ethanamine

IUPAC Name

2-(1,1-dioxothietan-3-yl)ethanamine

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4,6H2

InChI Key

WUZLHCPAXJNLGF-UHFFFAOYSA-N

SMILES

C1C(CS1(=O)=O)CCN

Canonical SMILES

C1C(CS1(=O)=O)CCN

2-(1,1-dioxothietan-3-yl)ethanamine is an organic compound characterized by its unique structure, which includes a dioxothietan moiety. The compound has the molecular formula C4H7NOS2 and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the dioxothietan ring contributes to its chemical reactivity and biological properties, making it an interesting subject of study in various fields.

  • Availability and Use as Building Block: Some commercial suppliers offer 3-(2-Aminoethyl)thietane 1,1-dioxide, indicating its potential use as a building block in organic synthesis [1]. However, research papers describing its utilization in specific synthetic targets are not readily found in scientific databases.
  • Potential Applications based on Functional Groups: The molecule possesses functional groups that might be of interest for further research. The aminoethyl group can participate in various reactions for creating new carbon-carbon or carbon-nitrogen bonds. The thietane ring system with the two dioxide groups introduces heterocyclic character, which can be explored for applications in medicinal chemistry or materials science. However, these are hypothetical applications, and more research is needed to verify its suitability for such purposes.

Finding More Information:

Scientific databases like ScienceDirect, Scopus, or Web of Science can be used to search for recent publications mentioning 3-(2-Aminoethyl)thietane 1,1-dioxide. Including keywords related to its functional groups or potential applications might yield more relevant results.

  • ScienceDirect:
  • Scopus:
  • Web of Science:

The chemical behavior of 2-(1,1-dioxothietan-3-yl)ethanamine can be categorized into several types of reactions:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Redox Reactions: The dioxothietan structure allows for potential oxidation and reduction processes, influencing the compound's reactivity.
  • Cyclization Reactions: The compound may undergo cyclization under specific conditions, leading to the formation of new cyclic structures.

These reactions are significant for synthesizing more complex molecules and exploring the compound's utility in various applications.

Preliminary studies suggest that 2-(1,1-dioxothietan-3-yl)ethanamine exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of dioxothietans have shown efficacy against bacterial and fungal strains.
  • Cytotoxic Effects: There is potential for this compound to exhibit cytotoxicity against certain cancer cell lines, although detailed studies are required to confirm these effects.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways in biological systems.

Further research is needed to elucidate the full extent of its biological activities and mechanisms of action.

Several synthetic routes can be employed to produce 2-(1,1-dioxothietan-3-yl)ethanamine:

  • Synthesis from Thioketones: Starting from thioketones, the dioxothietan ring can be formed through a series of reactions involving nucleophiles and oxidizing agents.
  • Amine Alkylation: The amine group can be introduced via alkylation reactions with suitable alkyl halides or sulfonates.
  • Cyclization Reactions: Utilizing appropriate reagents and conditions, cyclization can occur to form the dioxothietan structure.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

2-(1,1-dioxothietan-3-yl)ethanamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.
  • Material Science: The compound could be explored for use in creating novel materials with specific properties due to its reactive nature.

Interaction studies involving 2-(1,1-dioxothietan-3-yl)ethanamine focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that it may bind effectively to certain enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzymatic activity. Detailed kinetic studies are necessary to quantify these interactions and understand their implications in biological systems.

In comparing 2-(1,1-dioxothietan-3-yl)ethanamine with similar compounds, several noteworthy analogs include:

Compound NameStructure FeaturesUnique Properties
2-(Thietan-3-yl)ethanamineContains a thietane ringExhibits different reactivity due to sulfur
2-(Dioxolan-3-yl)ethanamineContains a dioxolane ringMore stable; potential applications in solvents
2-(Thiazolidin-3-yl)ethanamineContains a thiazolidine ringKnown for antimicrobial properties

Comparison Highlights:

  • Reactivity: The presence of the dioxothietan structure imparts unique reactivity compared to thietanes and thiazolidines.
  • Biological Activity: While similar compounds may exhibit biological activity, the specific interactions and effects of 2-(1,1-dioxothietan-3-yl)ethanamine warrant further investigation.

This comparison emphasizes the uniqueness of 2-(1,1-dioxothietan-3-yl)ethanamine within its chemical class and highlights opportunities for further research into its properties and applications.

XLogP3

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Dates

Modify: 2023-08-16

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